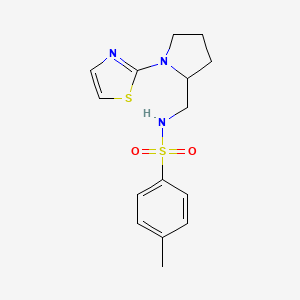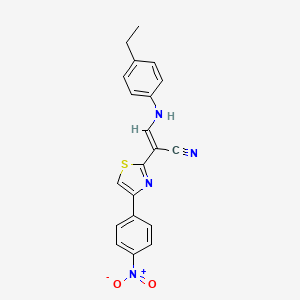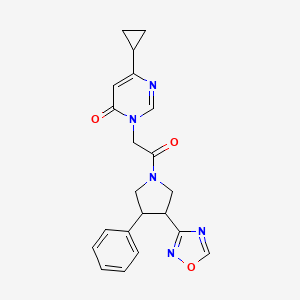![molecular formula C23H26N6O2S2 B2715983 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide CAS No. 923173-20-0](/img/structure/B2715983.png)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound's structure, marked by the presence of multiple functional groups including sulfonamide, benzothiazole, and pyrimidine, makes it intriguing for researchers in chemistry, biology, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide typically involves a series of complex organic reactions. The key steps often include:
Formation of the Pyrimidine Ring: : Starting from simple aromatic amines and diethyl malonate, the pyrimidine ring is synthesized through cyclization reactions, often under reflux conditions with catalysts such as acetic anhydride.
Amination: : Introducing the diethylamino group through nucleophilic substitution, typically using a reagent such as diethylamine.
Benzothiazole Formation: : The benzothiazole moiety is commonly synthesized through a condensation reaction involving o-aminothiophenol and a suitable carboxylic acid derivative.
Sulfonamide Formation: : This is achieved by reacting the benzothiazole derivative with sulfonyl chloride under basic conditions to form the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to handle the complex multi-step synthesis efficiently. Precise control over reaction parameters such as temperature, pressure, and pH is essential to maintain consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the diethylamino group or the methyl groups on the pyrimidine and benzothiazole rings.
Reduction: : Reduction reactions might target the sulfonamide group, converting it to corresponding amines under specific conditions.
Substitution: : The aromatic rings in the compound are prone to electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.
Catalysts: : Acids, bases, or transition metal catalysts depending on the specific reaction type.
Major Products
The primary products of these reactions depend on the specific transformations but include various substituted derivatives and functionalized aromatic compounds that can be further explored for their chemical and biological properties.
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide holds significant promise in several research areas:
Chemistry: : As a building block for synthesizing more complex molecules or polymers, particularly in material science.
Biology: : Used in biochemical studies to understand enzyme interactions or as a potential probe in biological assays.
Industry: : In dye and pigment production due to its aromatic nature and functional groups that allow easy derivatization.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely influenced by its interaction with specific molecular targets. In medicinal chemistry, it might act by:
Binding to Enzymes: : Inhibiting or modulating enzyme activity through interaction with the active site.
Pathway Inhibition: : Interfering with metabolic pathways by blocking key steps or acting as an analog to naturally occurring substrates.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide stands out due to:
Unique Structural Features: : The combination of diethylamino, pyrimidine, benzothiazole, and sulfonamide groups.
Chemical Versatility: : Ability to undergo various chemical reactions, making it a versatile intermediate in synthesis.
Similar Compounds
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide
N-(4-{[4-(diethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide
These compounds share structural similarities but differ in subtle aspects like the position of methyl groups or the nature of the amino substituents, affecting their chemical reactivity and applications.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methyl-1,3-benzothiazole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S2/c1-5-29(6-2)22-13-15(3)24-23(27-22)26-17-7-9-18(10-8-17)28-33(30,31)19-11-12-20-21(14-19)32-16(4)25-20/h7-14,28H,5-6H2,1-4H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRPDIVCOVMLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2715900.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2715901.png)

![3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2715906.png)

![[8-(4-Nitrobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine hydrochloride](/img/structure/B2715909.png)



![4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile](/img/structure/B2715918.png)
![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2715919.png)
![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2715920.png)


